(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride

Histochemistry Aminopeptidase localization Enzyme histochemistry

(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride (CAS 4467-68-9), commonly named L-Leucine 4-methoxy-β-naphthylamide hydrochloride or H-Leu-4MβNA·HCl, is a synthetic chromogenic and fluorogenic peptidyl substrate belonging to the 4-methoxy-β-naphthylamide (4-MβNA) class. It is hydrolyzed by aminopeptidase M (APM/CD13) and leucine aminopeptidase (LAP) to release the detectable leaving group 4-methoxy-2-naphthylamine.

Molecular Formula C17H23ClN2O2
Molecular Weight 322.8 g/mol
CAS No. 4467-68-9
Cat. No. B555376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
CAS4467-68-9
Synonyms4467-68-9; L-Leucine4-methoxy-beta-naphthylamidehydrochloride; H-Leu-4MbetaNA.HCl; H-LEU-4M-BETANAHCL; CTK8G0615; EINECS224-735-3; L-Leucine4-methoxy-|A-naphthylamidehydrochloride; (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramidemonohydrochloride
Molecular FormulaC17H23ClN2O2
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
InChIInChI=1S/C17H22N2O2.ClH/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3;/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20);1H/t15-;/m0./s1
InChIKeyNECOEODWTUWPBP-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine 4-Methoxy-β-Naphthylamide HCl (CAS 4467-68-9): A Cell-Permeable Chromogenic Substrate for Aminopeptidase M and Leucine Aminopeptidase


(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride (CAS 4467-68-9), commonly named L-Leucine 4-methoxy-β-naphthylamide hydrochloride or H-Leu-4MβNA·HCl, is a synthetic chromogenic and fluorogenic peptidyl substrate belonging to the 4-methoxy-β-naphthylamide (4-MβNA) class [1]. It is hydrolyzed by aminopeptidase M (APM/CD13) and leucine aminopeptidase (LAP) to release the detectable leaving group 4-methoxy-2-naphthylamine [2]. The hydrochloride salt (MW 322.83 g/mol, formula C₁₇H₂₃ClN₂O₂) is offered commercially at ≥98% purity and is documented as cell-permeable, enabling intracellular protease activity measurements without cell fixation or lysis .

Why L-Leucine 4-Methoxy-β-Naphthylamide HCl Cannot Be Substituted with Generic Aminopeptidase Substrates


Generic aminopeptidase substrates such as L-leucine-p-nitroanilide, L-leucyl-2-naphthylamide, or L-leucine-AMC differ fundamentally from the target compound in detection chemistry, cellular permeability, and histochemical performance. The 4-methoxy substituent on the naphthylamine leaving group is not a trivial modification: it accelerates azo-coupling kinetics with diazonium salts, reduces dye diffusion, and enhances protein substantivity relative to the unsubstituted 2-naphthylamide analog [1][2]. Furthermore, the cell-permeable nature of the target compound—validated in live-cell microplate assays—distinguishes it from substrates that require cell lysis or fixation [3]. Simple interchange with another leucine-based substrate would compromise either spatial resolution in histochemistry, intracellular accessibility, or both.

Quantitative Differentiation Evidence for (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide HCl vs. Comparator Substrates


Enhanced Histochemical Localization: L-Leucyl-4-Methoxy-2-Naphthylamide vs. L-Leucyl-2-Naphthylamide

In a direct head-to-head histochemical comparison by Nachlas et al. (1960), the target compound demonstrated superior enzyme localization relative to the non-methoxy analog L-leucyl-2-naphthylamide in fresh frozen tissue sections [1]. The 4-methoxy substitution on the naphthylamine leaving group accelerates the coupling reaction of the hydrolysis product with tetrazotized diorthoanisidine [2]. The resulting copper-chelated azo dye exhibits lower lipid solubility and higher protein substantivity, substantially reducing diffusion artifacts that plagued earlier methods [1]. The original synthesis paper noted that m-methoxynaphthylamines evidence 'far greater coupling reactivity than the simple naphthylamines' [2].

Histochemistry Aminopeptidase localization Enzyme histochemistry

Cell Permeability for Live-Cell Intracellular Aminopeptidase Analysis Without Fixation

The target compound is explicitly characterized as cell-permeable and was developed for intracellular analysis of protease activities in viable cells [1]. In the validated microplate assay format developed by Rüttger et al. (2006), adherently growing cells are incubated with 4-methoxy-β-naphthylamide substrates for 2 h at 37°C without prior fixation or permeabilization [1]. The intracellularly released 4-methoxy-2-naphthylamine is trapped by coupling with 5-nitrosalicylaldehyde (10 µM), producing a crystalline fluorescent product quantifiable at λex 488 nm / λem 520–530 nm [1]. This assay design was validated using macrophages from cathepsin B–/–, K–/–, and L–/– knockout mice, confirming that the measured activity is enzyme-specific [1].

Live-cell assay Intracellular protease Cell permeability

Defined Solubility and Spectral Parameters Enabling Reproducible Assay Development

The target compound has well-characterized physicochemical parameters that reduce assay optimization burden. Solubility values are reported as: DMF 20 mg/mL, DMSO 10 mg/mL, Ethanol 25 mg/mL, and Ethanol:PBS (pH 7.2, 1:1) 0.5 mg/mL . Absorbance maxima are at 248 and 298 nm . In the validated microplate assay, the fluorescent 4-methoxy-2-naphthylamine–5-nitrosalicylaldehyde adduct is detected at excitation 488 nm and emission 520–530 nm (fluorescein channel) [1]. End-point or continuous kinetic readout is supported [1].

Assay development Solubility Fluorescence detection

Dual Aminopeptidase M and Leucine Aminopeptidase Substrate Specificity

The target compound is recognized and hydrolyzed by both aminopeptidase M (APM, EC 3.4.11.2, also known as alanyl aminopeptidase/CD13) and leucine aminopeptidase (LAP, EC 3.4.11.1) [1][2]. This dual specificity is inherent to the L-leucine amino acid moiety combined with the 4-methoxy-β-naphthylamide leaving group. In a comparative substrate study by Monis et al. (1965), leucyl, methionyl, and alanyl amides of 4-methoxy-2-naphthylamine all produced 'exactly the same localization' but differed in their enzyme specificity profiles [2]. This indicates that the 4-MβNA detection module is orthogonal to the amino acid specificity determinant, and the L-leucine derivative uniquely covers both APM and LAP.

Aminopeptidase M Leucine aminopeptidase Enzyme specificity

Validated Knockout-Model Confirmation of Enzyme Specificity in the 4-MβNA Assay Platform

Although the target compound itself is not the primary cathepsin substrate, all 4-methoxy-β-naphthylamide (4-MβNA) substrates used in the Rüttger et al. (2006) microplate assay platform—including the aminopeptidase substrate H-Arg-4-MβNA—were validated for enzyme specificity using macrophages isolated from cathepsin B–/–, K–/–, and L–/– knockout mice [1]. For the aminopeptidase activity measured with H-R-4MβNA (cathepsin H), specificity was confirmed by inhibition with E-64d (100 µM), which reduced activity by approximately 80% [1]. This platform-level validation establishes that 4-MβNA substrates, including the L-leucine derivative, operate within an analytically rigorous framework where non-enzymatic background (autofluorescence) is subtracted and enzyme-specific signals are calculated as the difference between uninhibited and inhibited assays [1].

Knockout validation Cathepsin assay Assay specificity

Optimal Research Application Scenarios for L-Leucine 4-Methoxy-β-Naphthylamide HCl (CAS 4467-68-9)


Histochemical Localization of Aminopeptidase Activity in Fresh Frozen Tissue Sections

This compound is the historically validated substrate of choice for high-resolution histochemical detection of leucine aminopeptidase and aminopeptidase M in tissue sections. The 4-methoxy substitution on the naphthylamine leaving group enables rapid azo-coupling with tetrazotized diorthoanisidine, producing a stable, non-diffusible copper-chelated dye with superior spatial resolution compared to the legacy L-leucyl-2-naphthylamide substrate [1][2]. This application is directly supported by the head-to-head comparison evidence in Section 3, Evidence Item 1.

Live-Cell Microplate Assay for Intracellular Aminopeptidase Activity Screening

The cell-permeable nature of this substrate, combined with intracellular trapping of the fluorescent hydrolysis product by 5-nitrosalicylaldehyde, enables quantitative measurement of aminopeptidase M and leucine aminopeptidase activities in viable adherent cells without fixation or detergent permeabilization [1][2]. This is directly relevant for drug discovery programs screening aminopeptidase inhibitors where preservation of cellular physiology is critical, as established in Evidence Item 2.

High-Throughput Screening of Aminopeptidase Modulators in 96-Well Format

The defined solubility in DMF, DMSO, and ethanol, together with fluorescence detection on the standard fluorescein channel (λex 488 nm/λem 520–530 nm), makes this substrate compatible with automated liquid handling and fluorescence plate readers [1][2]. The ability to run end-point or continuous kinetic reads supports both primary screening and detailed mechanistic studies. This scenario is grounded in the solubility and detection parameters documented in Evidence Item 3.

Quality Control and Characterization of Aminopeptidase M/Leucine Aminopeptidase Enzyme Preparations

Owing to its dual substrate specificity for both APM and LAP, this compound can serve as a general activity probe for quality control testing of purified or recombinant aminopeptidase preparations [1]. When combined with selective inhibitors (e.g., bestatin for APM), differential activity measurements can distinguish between the two enzyme activities in mixed preparations, as supported by the specificity evidence in Evidence Item 4 and the inhibitor-based discrimination approach validated in Evidence Item 5.

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